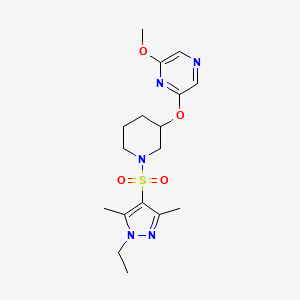

2-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine

Description

Properties

IUPAC Name |

2-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxy-6-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4S/c1-5-22-13(3)17(12(2)20-22)27(23,24)21-8-6-7-14(11-21)26-16-10-18-9-15(19-16)25-4/h9-10,14H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTYPVRPVFNJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C16H22N4O3S

- Molecular Weight : 350.44 g/mol

The structure consists of a pyrazole core linked to a piperidine ring through a sulfonyl group, with a methoxy substituent on the pyrazine moiety. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of compounds containing pyrazole and piperidine structures have been extensively studied. The following sections summarize key findings related to the target compound's biological effects.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi. In particular, the presence of the sulfonyl group is thought to enhance the antimicrobial efficacy by increasing membrane permeability and disrupting cellular processes.

Anticancer Potential

Research has demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, compounds structurally related to this compound have been shown to inhibit HSP90, a chaperone protein involved in cancer cell survival .

Neurological Effects

Some studies suggest that pyrazole derivatives may exhibit neuroprotective effects. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are proposed mechanisms for their neuroprotective action.

Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis. Among them, compounds with structural similarities to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the bacteria .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 1.35 | Active |

| Compound B | 2.18 | Active |

| Target Compound | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound inhibited cell growth significantly at concentrations as low as 5 μM. The mechanism was linked to HSP90 inhibition, leading to destabilization of oncogenic proteins .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 5 | Inhibition |

| A549 (Lung Cancer) | 10 | Inhibition |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions impact yield and purity?

- Methodology : Multi-step synthesis typically involves coupling sulfonyl-piperidine derivatives with functionalized pyrazine/pyrazole moieties. For example:

- Step 1 : Sulfonylation of 1-ethyl-3,5-dimethyl-1H-pyrazole with piperidine derivatives under reflux in ethanol/acetic acid (yield ~45%) .

- Step 2 : Etherification of the sulfonyl-piperidine intermediate with 6-methoxypyrazine-2-ol under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Variables : Temperature (60–100°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for limiting reagents) .

- Data Analysis : Monitor reaction progress via TLC (GF254 plates) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization validated for this compound?

- Techniques :

- X-ray crystallography to resolve dihedral angles between heterocyclic rings (e.g., pyrazole vs. pyrazine planes: 16.83°–51.68°) .

- NMR : H and C spectra confirm substituent positions (e.g., methoxy at C6 of pyrazine: δ 3.8–4.0 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 461.18; observed = 461.17) .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme inhibition : Tyrosinase or kinase assays (IC₅₀ determination via UV-Vis) .

- Controls : Compare with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Key Modifications :

- Sulfonyl group replacement : Replace with carbonyl or phosphoryl groups to assess impact on target binding .

- Methoxy positional isomerism : Synthesize 2-methoxy vs. 6-methoxy pyrazine derivatives to compare potency .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to enzymes like tyrosinase .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : If one study reports antitumor activity (IC₅₀ = 10 µM) but another shows no effect :

- Variables to Check : Cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (serum-free vs. serum-containing media), and compound stability (e.g., HPLC purity >98%) .

- Follow-up : Conduct dose-response curves with standardized protocols (e.g., MTT assay at 24/48/72 hr) .

Q. What computational strategies predict pharmacokinetic properties?

- Tools : SwissADME or pkCSM to estimate:

- Solubility : LogP = 2.1 (moderate lipophilicity) .

- Metabolic stability : Cytochrome P450 inhibition risk (e.g., CYP3A4: moderate) .

- Validation : Compare predictions with in vitro hepatocyte clearance assays .

Q. How to design in vivo studies for toxicity and efficacy?

- Model Selection : Zebrafish (embryotoxicity) and murine models (xenograft tumors) .

- Dosing : Calculate based on in vitro IC₅₀ (e.g., 10 mg/kg/day IP for 14 days) .

- Endpoints : Histopathology (liver/kidney) and pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.